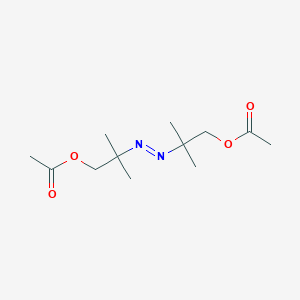
1-Propanol, 2,2'-azobis[2-methyl-, diacetate (ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanol, 2,2'-azobis[2-methyl-, diacetate (ester) is a chemical compound that is widely used in scientific research. It is a free radical initiator that is commonly used in polymerization reactions. This compound is also used in various biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of 1-Propanol, 2,2'-azobis[2-methyl-, diacetate (1-Propanol, 2,2'-azobis[2-methyl-, diacetate (ester)) involves the formation of free radicals. When this compound is added to a polymerization reaction, it decomposes into two free radicals, which then initiate the polymerization process. The free radicals react with the monomers to form a polymer chain.
Biochemische Und Physiologische Effekte
1-Propanol, 2,2'-azobis[2-methyl-, diacetate (1-Propanol, 2,2'-azobis[2-methyl-, diacetate (ester)) has no direct biochemical or physiological effects on living organisms. However, it is important to handle this compound with care as it can cause skin irritation and eye damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Propanol, 2,2'-azobis[2-methyl-, diacetate (1-Propanol, 2,2'-azobis[2-methyl-, diacetate (ester)) in lab experiments are its high purity, stability, and ease of use. This compound is also relatively inexpensive and readily available. The limitations of using this compound include its potential to cause skin irritation and eye damage, as well as its limited solubility in some solvents.
Zukünftige Richtungen
There are several future directions for research on 1-Propanol, 2,2'-azobis[2-methyl-, diacetate (1-Propanol, 2,2'-azobis[2-methyl-, diacetate (ester)). One area of interest is the development of new polymerization systems that use this compound as a free radical initiator. Another area of interest is the study of the effects of this compound on the environment and living organisms. Additionally, research could be conducted on the potential use of this compound in drug delivery systems and other biomedical applications.
Conclusion:
In conclusion, 1-Propanol, 2,2'-azobis[2-methyl-, diacetate (1-Propanol, 2,2'-azobis[2-methyl-, diacetate (ester)) is a useful compound in scientific research, particularly in polymerization reactions. Its mechanism of action involves the formation of free radicals, which initiate the polymerization process. This compound has no direct biochemical or physiological effects on living organisms, but it should be handled with care due to its potential to cause skin irritation and eye damage. There are several future directions for research on this compound, including the development of new polymerization systems and the study of its effects on the environment and living organisms.
Synthesemethoden
1-Propanol, 2,2'-azobis[2-methyl-, diacetate (1-Propanol, 2,2'-azobis[2-methyl-, diacetate (ester)) can be synthesized by the reaction of 2,2'-azobis(isobutyronitrile) with propanol in the presence of acetic anhydride. The reaction takes place at room temperature and is completed in a few hours. The product is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
1-Propanol, 2,2'-azobis[2-methyl-, diacetate (1-Propanol, 2,2'-azobis[2-methyl-, diacetate (ester)) is widely used in scientific research for polymerization reactions. It is used as a free radical initiator in the polymerization of various monomers such as styrene, acrylates, and methacrylates. This compound is also used in the synthesis of various polymers such as polyacrylamide, polyethylene, and polystyrene.
Eigenschaften
CAS-Nummer |
1490-19-3 |
|---|---|
Produktname |
1-Propanol, 2,2'-azobis[2-methyl-, diacetate (ester) |
Molekularformel |
C12H22N2O4 |
Molekulargewicht |
258.31 g/mol |
IUPAC-Name |
[2-[(1-acetyloxy-2-methylpropan-2-yl)diazenyl]-2-methylpropyl] acetate |
InChI |
InChI=1S/C12H22N2O4/c1-9(15)17-7-11(3,4)13-14-12(5,6)8-18-10(2)16/h7-8H2,1-6H3 |
InChI-Schlüssel |
NGDDOAPNMGYAIF-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC(C)(C)N=NC(C)(C)COC(=O)C |
Kanonische SMILES |
CC(=O)OCC(C)(C)N=NC(C)(C)COC(=O)C |
Andere CAS-Nummern |
1490-19-3 |
Synonyme |
2,2'-Azobis[2-methyl-1-propanol]diacetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B75611.png)
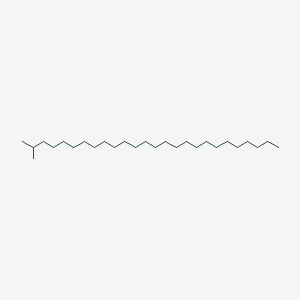
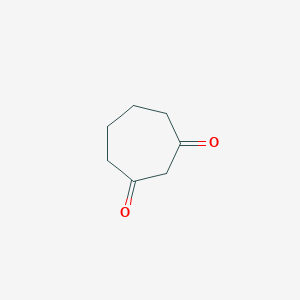
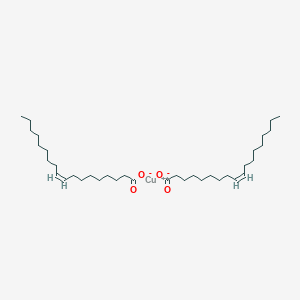
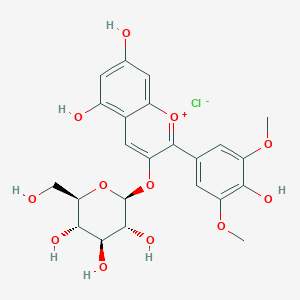
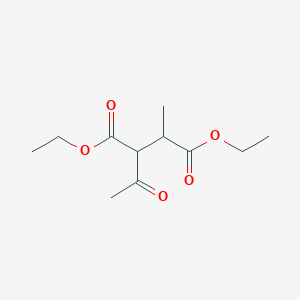
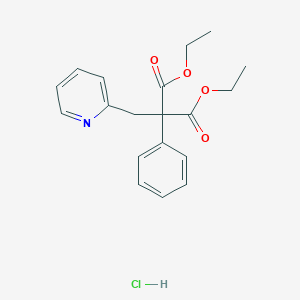


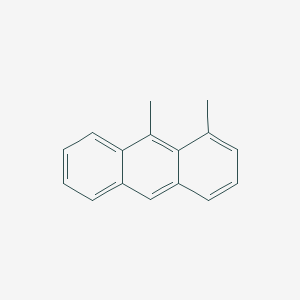
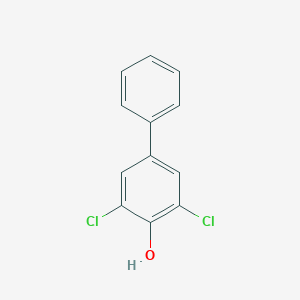
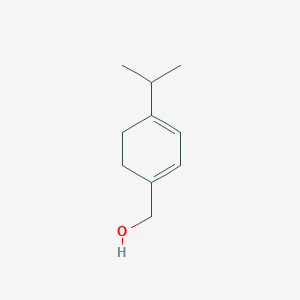
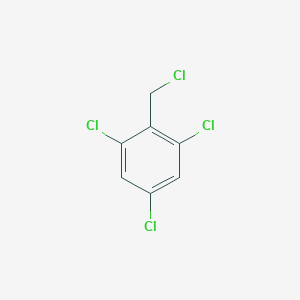
![3-(Bromomethyl)-5-chlorobenzo[b]thiophene](/img/structure/B75638.png)